N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a complex organic compound that features a unique structure combining chromen, benzofuran, and cyclopropane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen and benzofuran intermediates, followed by their coupling and subsequent cyclopropanation.
Preparation of Chromen Intermediate: The chromen intermediate can be synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride in the presence of a base such as triethylamine.
Preparation of Benzofuran Intermediate: The benzofuran intermediate can be synthesized through the reaction of 7-amino-4-methylcoumarin with organic halides.
Cyclopropanation: The final step involves the cyclopropanation of the coupled product using cyclopropanecarboxylic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen moiety.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism by which N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide exerts its effects involves interaction with specific molecular targets. The chromen moiety can interact with enzymes and receptors, modulating their activity. The benzofuran moiety may contribute to the compound’s binding affinity and specificity. The cyclopropane ring can enhance the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2H-chromen-2-one: A simpler chromen derivative with similar fluorescent properties.
7-amino-4-methylcoumarin: A precursor in the synthesis of benzofuran derivatives.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen derivative with potential biological activities.
Uniqueness
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is unique due to its combination of chromen, benzofuran, and cyclopropane moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-12-6-9-14-16(11-19(24)26-18(14)10-12)21-20(23-22(25)13-7-8-13)15-4-2-3-5-17(15)27-21/h2-6,9-11,13H,7-8H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXINWGSDVBHBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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